Methyl 2-(cyanomethyl)-3-methoxybenzoate
Overview
Description
Methyl 2-(cyanomethyl)-3-methoxybenzoate is an organic compound with the molecular formula C11H11NO3. It is a derivative of benzoic acid and contains a methoxy group, a cyanomethyl group, and an ester functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(cyanomethyl)-3-methoxybenzoate can be synthesized through several methods. One common approach involves the reaction of 3-methoxybenzoic acid with cyanomethylating agents under specific conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification and cyanomethylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(cyanomethyl)-3-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of 3-methoxybenzoic acid or 3-methoxybenzaldehyde.
Reduction: Formation of 3-methoxybenzyl alcohol.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(cyanomethyl)-3-methoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(cyanomethyl)-3-methoxybenzoate involves its interaction with various molecular targets. The ester and cyanomethyl groups can undergo hydrolysis and other reactions, leading to the formation of active intermediates that interact with biological molecules. These interactions can affect enzymatic pathways and cellular processes, making the compound of interest in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-methoxybenzoate: Lacks the cyanomethyl group, making it less reactive in certain substitution reactions.
Methyl 2-(cyanomethyl)benzoate: Lacks the methoxy group, affecting its overall reactivity and applications.
Uniqueness
Methyl 2-(cyanomethyl)-3-methoxybenzoate is unique due to the presence of both the methoxy and cyanomethyl groups, which confer distinct chemical properties and reactivity. This combination allows for a broader range of chemical transformations and applications compared to its similar compounds .
Properties
IUPAC Name |
methyl 2-(cyanomethyl)-3-methoxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-14-10-5-3-4-9(11(13)15-2)8(10)6-7-12/h3-5H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAWBZAJVUJBYMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1CC#N)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30733192 | |
Record name | Methyl 2-(cyanomethyl)-3-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30733192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145498-86-8 | |
Record name | Methyl 2-(cyanomethyl)-3-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30733192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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